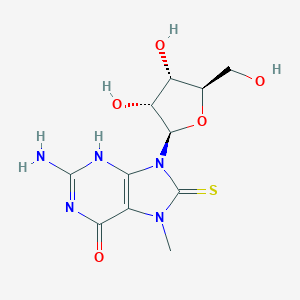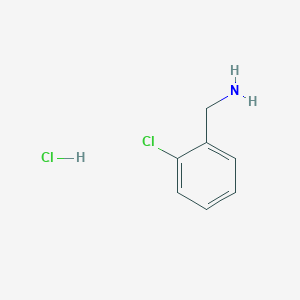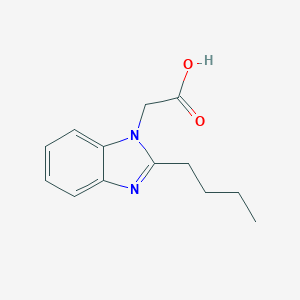
(2-Butyl-benzoimidazol-1-yl)-acetic acid
Vue d'ensemble
Description
“(2-Butyl-benzoimidazol-1-yl)-acetic acid” is a chemical compound with the molecular formula C13H16N2O2 . It has a molecular weight of 232.28 g/mol . The IUPAC name for this compound is 2-(2-butylbenzimidazol-1-yl)acetic acid . The InChI code for this compound is 1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) .
Molecular Structure Analysis
The molecular structure of “(2-Butyl-benzoimidazol-1-yl)-acetic acid” consists of a benzimidazole ring attached to a butyl chain and an acetic acid group . The canonical SMILES representation of this compound is CCCCC1=NC2=CC=CC=C2N1CC(=O)O .Physical And Chemical Properties Analysis
“(2-Butyl-benzoimidazol-1-yl)-acetic acid” has several computed properties. It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 232.121177757 g/mol . The topological polar surface area is 55.1 Ų . The compound has 17 heavy atoms . The complexity of the molecule is 270 .Applications De Recherche Scientifique
Antimicrobial Activity
Specific Scientific Field
Microbiology and pharmacology
(2-Butyl-benzoimidazol-1-yl)-acetic acid
derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. These compounds were obtained through Mannich reaction and characterized using spectral and analytical techniques . Among the synthesized derivatives, certain compounds exhibited potent antimicrobial effects.
Experimental Procedures
Results
Other Biological Activities
Specific Scientific Field
Pharmacology and drug discovery
Summary
Benzimidazole derivatives, including (2-Butyl-benzoimidazol-1-yl)-acetic acid , exhibit diverse biological activities beyond antimicrobial effects. These include anti-allergic, anti-inflammatory, antiulcer, and antihistaminic properties. Additionally, some derivatives act as PARP (poly ADP ribose polymerase) inhibitors with potential anticancer activity .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-butylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJTCCDVNQGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378258 | |
| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butyl-benzoimidazol-1-yl)-acetic acid | |
CAS RN |
138992-92-4 | |
| Record name | (2-Butyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


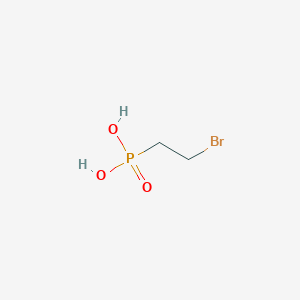
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
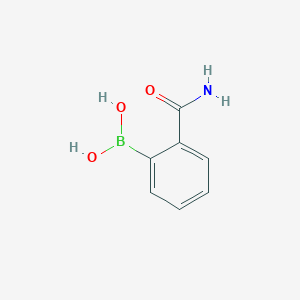

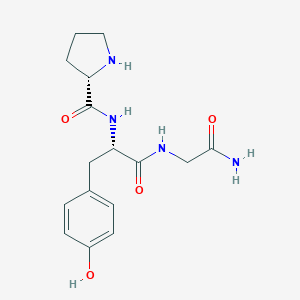


![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)



